3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine
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Overview
Description
3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as key structural motifs in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 3-methylbenzylamine with 3-methyl-1-phenyl-1H-pyrazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sodium acetate at room temperature . The product is then purified through filtration and recrystallization to obtain a high yield of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . This dual action makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-amine: A closely related compound with similar biological activities.
4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Another derivative with potent antioxidant and anticancer properties.
Uniqueness
3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to induce apoptosis and activate autophagy proteins distinguishes it from other similar compounds, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H15N3 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
3-methyl-1-[(3-methylphenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-9-4-3-5-11(6-9)7-15-8-12(13)10(2)14-15/h3-6,8H,7,13H2,1-2H3 |
InChI Key |
SUPPNWPLMIQIFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=N2)C)N |
Origin of Product |
United States |
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